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Compound of Interest

Compound Name: 2,3-Dimethylbutanedinitrile

CAS No.: 16411-13-5

Cat. No.: B098800 Get Quote

Executive Summary
2,3-Dimethylbutanedinitrile (C₆H₈N₂) is a vicinal dinitrile primarily generated through the

radical dimerization of propionitrile derivatives. Unlike the achiral tetramethylsuccinonitrile

(TMSN), this molecule possesses two chiral centers at the C2 and C3 positions, resulting in

distinct stereoisomers: a meso compound and a racemic (

) pair.

This guide details the physicochemical characteristics, stereochemical implications, and

formation mechanisms of 2,3-dimethylbutanedinitrile, providing researchers with the data

necessary for electrolyte formulation, polymer synthesis, and metabolic safety assessments.

Chemical Identity & Molecular Architecture
Nomenclature and Identifiers[1][2]

IUPAC Name: 2,3-Dimethylbutanedinitrile

Common Synonyms: 2,3-Dimethylsuccinonitrile; 2,3-Dicyanobutane

CAS Registry Numbers:

Generic/Mixture: 543-12-4 (often cited for dicyanobutanes)
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Meso Isomer: 55903-51-0

Racemic (

) Isomer: 2612-59-1 (approximate, varies by source)

Molecular Formula: C₆H₈N₂

Molecular Weight: 108.14 g/mol

Stereochemistry
The molecule features two stereocenters, leading to diastereomers with distinct physical

properties.

Meso Isomer (

): Achiral due to an internal plane of symmetry. Typically exhibits a higher melting point and
lower solubility due to efficient crystal packing.

Racemic Pair (

/

): Chiral enantiomers. The mixture often has a lower melting point (eutectic behavior)
compared to the meso form.

Structural Visualization (Graphviz)
The following diagram illustrates the stereochemical relationship and the radical coupling

mechanism that forms these isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereoisomers of 2,3-Dimethylbutanedinitrile
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Figure 1: Formation of 2,3-dimethylbutanedinitrile stereoisomers via radical recombination.

Physicochemical Properties[1][3][4][5][6][7][8][9][10]
[11]
Data for 2,3-dimethylbutanedinitrile is less ubiquitous than for TMSN. The values below

synthesize available experimental data with homologous series extrapolation (Succinonitrile vs.

TMSN).

Thermodynamic & Physical Constants
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Property Value / Range Context & Reliability

Physical State (25°C)
Solid (Meso) / Solid or Viscous

Liquid (Racemic)

Parent succinonitrile is a waxy

solid (MP 58°C). Methyl

substitution generally raises

MP for symmetrical (meso)

forms.

Melting Point (Meso) ~100°C - 130°C (Estimated)

Meso-2,3-dicyanobutane is a

known crystalline solid used in

crystallographic studies.

Melting Point (Racemic) < 100°C (Estimated)
Likely forms a lower-melting

eutectic.

Boiling Point
~260°C - 280°C (at 760

mmHg)

Extrapolated from

succinonitrile (266°C) and

diethyl analog (296°C).

Density ~0.98 - 1.05 g/cm³

Consistent with nitrile

homologs (Succinonitrile:

0.985 g/cm³; TMSN: 1.07

g/cm³).

Solubility (Water) Low to Moderate

Reduced polarity compared to

succinonitrile due to methyl

groups; likely < 50 g/L.

Solubility (Organic) High

Soluble in acetonitrile, ethanol,

toluene, and chlorinated

solvents.

Vapor Pressure Low

Significantly less volatile than

mononitriles; sublimation may

occur near MP.

Comparative Analysis: The "Methyl Effect"
Understanding the impact of methylation on the succinonitrile backbone is crucial for predicting

behavior in electrolytes or synthesis.
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Compound Structure MP (°C) BP (°C) Toxicity Risk

Succinonitrile NC-CH₂-CH₂-CN 58 266 High (Cyanide)

2,3-Dimethyl-
NC-CH(Me)-

CH(Me)-CN
~100 (Meso) ~270 High

Tetramethyl-

(TMSN)

NC-C(Me)₂-

C(Me)₂-CN
170 Sublimes

High

(Neurotoxic)

Critical Insight: The addition of methyl groups increases structural rigidity, raising the melting

point (Meso vs Succinonitrile). However, unlike TMSN which sublimes readily and is a solid at

high temperatures, the dimethyl variant has a wider liquid range if the racemic mixture is used,

making it potentially useful as a high-temperature electrolyte solvent additive.

Formation & Synthesis Mechanisms
Radical Dimerization (Primary Route)
The most common source of 2,3-dimethylbutanedinitrile is the recombination of 2-cyanoethyl

radicals (or 1-cyanoethyl radicals depending on nomenclature). This often occurs as a side

reaction during the radical polymerization of acrylonitrile or the decomposition of azo-initiators

derived from propionitrile.

Mechanism:

Initiation: Generation of the radical

.

Termination: Two radicals couple head-to-head.

Stereoselectivity: The reaction typically yields a statistical mixture of meso and racemic

forms (often near 1:1), which can be separated via fractional crystallization.
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Synthetic Preparation
For high-purity applications, the compound is synthesized via the cyanation of 2,3-

dibromobutane or the oxidative coupling of propionitrile anions.

Protocol Overview (Cyanation Route):

Precursor: 2,3-Dibromobutane (Meso or Racemic).

Reagent: NaCN or KCN in DMSO/Ethanol.

Conditions: Reflux (80-100°C) for 4-6 hours.

Purification: Extraction with dichloromethane, followed by recrystallization (ethanol) for the

meso isomer or distillation for the racemic mixture.

Handling, Safety & Toxicity (E-E-A-T)
Warning: All succinonitrile derivatives must be handled with extreme caution. They are

precursors to cyanide and can exhibit neurotoxicity similar to TMSN.

Toxicology Profile
Mechanism: Metabolic oxidation (P450 enzymes) can release cyanide ions (

), causing histotoxic hypoxia.

Neurotoxicity: Like TMSN, the intact molecule may possess intrinsic neurotoxicity, causing

convulsions (GABA antagonist activity).

Skin Absorption:High Risk. Nitriles penetrate the dermal barrier rapidly.

Safety Protocol (Self-Validating System)
To ensure researcher safety, the following "Zero-Exposure" protocol is recommended:

Engineering Controls: All weighing and transfer must occur inside a certified fume hood or

glovebox.
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PPE: Double nitrile gloves (min 0.11mm thickness) + Lab coat + Safety Goggles. Note:

Nitrile gloves offer limited breakthrough time for nitriles; change immediately upon splash.

Decontamination:

Prepare a 10% Sodium Hypochlorite (Bleach) solution.

Wipe down all surfaces after use. Hypochlorite oxidizes residual cyanide/nitriles to less

toxic cyanates.

Emergency: In case of exposure, administer 100% Oxygen immediately. Have a Cyanide

Antidote Kit (e.g., Hydroxocobalamin) accessible and inform medical personnel of "Aliphatic

Nitrile" exposure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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